molecular formula C20H17FN4OS B2929395 6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358946-99-2

6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B2929395
CAS RN: 1358946-99-2
M. Wt: 380.44
InChI Key: PIYMTNWZKOFFHM-UHFFFAOYSA-N
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Description

6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, also known as BFP, is a pyrazolo[4,3-d]pyrimidine derivative that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry.

Scientific Research Applications

Antiviral Activity

Pyrazolo[4,3-d]pyrimidin derivatives have been studied for their potential as antiviral agents. The presence of a fluorophenyl group, as seen in our compound, can enhance the antiviral activity . These compounds can be designed to target specific viral enzymes or replication mechanisms, offering a pathway for developing new antiviral drugs.

Anti-inflammatory Properties

The structural features of pyrazolo[4,3-d]pyrimidin derivatives are conducive to anti-inflammatory activity. Research has indicated that such compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticancer Applications

Compounds with a pyrazolo[4,3-d]pyrimidin scaffold have shown promise in anticancer research. They can act as kinase inhibitors, disrupting cell cycle progression and inducing apoptosis in cancer cells. This mechanism is crucial for the development of targeted cancer therapies .

Antimicrobial Effects

The antimicrobial potential of pyrazolo[4,3-d]pyrimidin derivatives stems from their ability to interfere with bacterial DNA synthesis. This makes them valuable candidates for the synthesis of new antibiotics, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

These compounds can serve as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell division. Inhibiting CDKs can lead to the development of drugs for diseases where cell proliferation is a factor, such as cancer .

Neuroprotective Effects

The structural complexity of pyrazolo[4,3-d]pyrimidin derivatives allows them to interact with neurological targets, offering potential as neuroprotective agents. They could be used in the treatment of neurodegenerative diseases by protecting neurons from damage .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Based on its structural similarity to other indole derivatives, it may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown significant inhibitory activity in certain cell lines .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. Specific details about how these factors affect the action of this compound are currently unknown .

properties

IUPAC Name

6-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-24-18-17(11-22-24)23-20(27-13-15-7-9-16(21)10-8-15)25(19(18)26)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYMTNWZKOFFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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